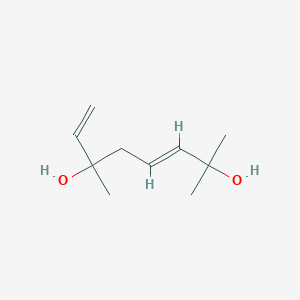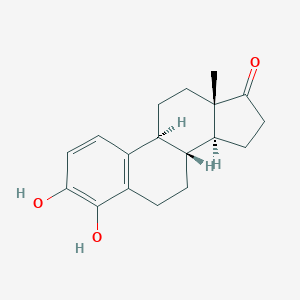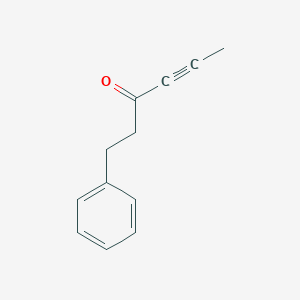
1,7-二羟基-3-甲氧基-2-异戊烯基氧杂蒽
描述
Synthesis Analysis
The synthesis of xanthone derivatives, including 1,7-Dihydroxy-3-methoxy-2-prenylxanthone, involves complex chemical reactions aimed at introducing prenyl groups to the xanthone core. A notable synthesis approach involves the regioselective coupling reactions of 1,3,7-trihydroxyxanthone with prenal, leading to the production of natural products osajaxanthone and nigrolineaxanthone F under specific conditions (Mondal, Puranik, & Argade, 2006). Another study describes the prenylation of 1,3-dihydroxy-7-methoxyxanthone with prenyl bromide to yield a series of derivatives, demonstrating the versatility of synthetic routes for xanthone prenylation (Jain, Khanna, & Seshadri, 1969).
Molecular Structure Analysis
The molecular structure of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone is characterized by the presence of hydroxy, methoxy, and prenyl functional groups attached to the xanthone nucleus. These functional groups significantly influence the compound's chemical reactivity and physical properties. Structural elucidation techniques such as IR, UV, MS, and NMR are commonly employed to confirm the molecular structure of synthesized xanthones (Castanheiro et al., 2007).
Chemical Reactions and Properties
Xanthones, including 1,7-Dihydroxy-3-methoxy-2-prenylxanthone, undergo various chemical reactions, such as prenylation, which enhances their biological activity by introducing lipophilic prenyl groups. These modifications can lead to improved pharmacokinetic properties and increased interaction with biological targets. The regiospecific prenylation of hydroxyxanthones has been demonstrated, highlighting the synthetic versatility and potential for generating bioactive xanthone derivatives (Wang et al., 2016).
Physical Properties Analysis
The physical properties of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. These properties are critical for the compound's application in research and development, affecting its stability, formulation, and delivery in potential applications.
Chemical Properties Analysis
The chemical properties of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone, including its reactivity towards various chemical agents and stability under different conditions, are essential for understanding its behavior in biological systems and its potential as a lead compound in drug discovery. The presence of functional groups such as hydroxy and methoxy groups contributes to its antioxidant activity, a common feature among xanthones (Xiang Hong-lin, 2005).
科学研究应用
抗菌和癌症治疗应用: 藤黄的聚羟基化氧杂蒽,包括1,7-二羟基氧杂蒽(2),已被发现具有抗菌和 EGFR 酪氨酸激酶抑制活性。具体来说,1,7-二羟基氧杂蒽与苯唑西林表现出协同作用,表明在治疗细菌感染和癌症方面具有潜在应用 (Duangsrisai 等,2014).
细胞生长抑制活性: 藤黄叶中新的笼状异戊烯基氧杂蒽,包括1,7-二羟基-3-甲氧基-2-异戊烯基氧杂蒽的变体,已显示出对人白血病 HL-60 和 K562 细胞系具有显着的细胞生长抑制活性 (Niu 等,2018).
合成和结构分析: 使用 Hoesch 反应和苯三酚合成了 3-甲氧基-1-7-二羟基氧杂蒽,这是一种与天然龙胆质相同的化合物,证明了氧杂蒽合成中的重要方法 (Anand & Venkataraman, 1947).
抗菌特性: 异戊烯化的 1,3-二羟基氧杂蒽,一种与 1,7-二羟基-3-甲氧基-2-异戊烯基氧杂蒽相关的化合物,对大肠杆菌显示出中等的抗菌活性 (Yuanita 等,2023).
抗氧化和血管扩张活性: 远志根中的氧杂蒽,可能包括与 1,7-二羟基-3-甲氧基-2-异戊烯基氧杂蒽相似的化合物,在体外显示出抗氧化和血管扩张特性,表明对人类健康的潜在益处 (Lin 等,2005).
抗 HIV-1 活性: 毛叶牛尾草根中的新氧杂蒽,可能与 1,7-二羟基-3-甲氧基-2-异戊烯基氧杂蒽有关,在体外表现出抗 HIV-1 抑制活性 (Kang & Xu, 2008).
对癌细胞的细胞毒性: 从藤黄叶提取物中分离出的六种新的异戊烯基氧杂蒽,包括与 1,7-二羟基-3-甲氧基-2-异戊烯基氧杂蒽结构相似的化合物,已显示出对 KB 细胞系具有显着的细胞毒性 (Thoison 等,2000).
属性
IUPAC Name |
1,7-dihydroxy-3-methoxy-2-(3-methylbut-2-enyl)xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-10(2)4-6-12-15(23-3)9-16-17(18(12)21)19(22)13-8-11(20)5-7-14(13)24-16/h4-5,7-9,20-21H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOMBLYQDHTFJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C=CC(=C3)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333503 | |
| Record name | 1,7-Dihydroxy-3-methoxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1,7-Dihydroxy-3-methoxy-2-prenylxanthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030606 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
77741-58-3 | |
| Record name | 1,7-Dihydroxy-3-methoxy-2-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77741-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Dihydroxy-3-methoxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,7-Dihydroxy-3-methoxy-2-prenylxanthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030606 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
220 - 222 °C | |
| Record name | 1,7-Dihydroxy-3-methoxy-2-prenylxanthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030606 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B23523.png)
![4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid](/img/structure/B23524.png)
![(2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B23526.png)
![Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B23531.png)


![[R-(E)]-3-(1-Oxo-2-pentenyl)-4-phenyl-2-oxazolidinone](/img/structure/B23542.png)
